4-Chloro-6-(difluoromethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(difluoromethoxy)pyrimidine is a heterocyclic organic compound with the molecular formula C5H3ClF2N2O and a molecular weight of 180.54 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4-position and a difluoromethoxy group at the 6-position . It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(difluoromethoxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with difluoromethyl ether under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction . The reaction mixture is then heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity . The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(difluoromethoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: The major product is the hydroxyl derivative of the compound.
Scientific Research Applications
4-Chloro-6-(difluoromethoxy)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(difluoromethoxy)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Chloro-6-(difluoromethoxy)pyrimidine can be compared with other similar compounds such as:
4-Chloro-6-(trifluoromethoxy)pyrimidine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical reactivity and biological activity.
4-Chloro-6-(methoxy)pyrimidine: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-6-(difluoromethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-1-4(10-2-9-3)11-5(7)8/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWRSCHKHLDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.